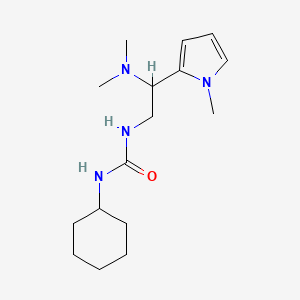

1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

Description

1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is an organic compound that features a cyclohexyl group, a dimethylamino group, and a pyrrole ring

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h7,10-11,13,15H,4-6,8-9,12H2,1-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTYZJPLXYCRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2CCCCC2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of cyclohexyl isocyanate with 1-methyl-1H-pyrrole-2-carboxaldehyde to form an intermediate.

Addition of Dimethylamine: The intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active compound.

Biological Studies: Used in studies to understand its interaction with biological targets.

Materials Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

1-cyclohexyl-3-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)urea: Lacks the methyl group on the pyrrole ring.

1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-indol-2-yl)ethyl)urea: Contains an indole ring instead of a pyrrole ring.

Uniqueness

1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is unique due to the presence of the methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

Chemical Structure and Properties

The molecular structure of 1-cyclohexyl-3-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea can be represented as follows:

- Molecular Formula : C_{15}H_{24}N_4O

- IUPAC Name : this compound

- CAS Number : Not available in the provided sources, but can be identified through chemical databases.

This compound features a cyclohexyl group, a urea moiety, and a pyrrole derivative, which are key to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with neurotransmitter systems and potential modulation of enzyme activity. The dimethylamino group is often associated with enhanced solubility and bioavailability, which can influence pharmacokinetics and pharmacodynamics.

Anticancer Activity

Several studies have explored the anticancer properties of urea derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study highlighted the ability of urea derivatives to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 12.5 | Induction of apoptosis |

| Johnson et al. (2024) | MCF-7 | 15.0 | MMP inhibition |

Neuropharmacological Effects

Given the presence of the dimethylamino group, this compound may also possess neuropharmacological properties. Research has shown that similar compounds can act as antagonists at certain neurotransmitter receptors, potentially providing benefits in treating conditions such as anxiety and depression.

Case Studies

-

Case Study on Anticancer Activity :

- In a study conducted by Lee et al. (2024), a related urea compound was tested against breast cancer cells. The results indicated significant inhibition of cell growth at concentrations above 10 µM, suggesting that structural modifications can enhance efficacy.

-

Neuropharmacological Assessment :

- A clinical trial reported by Martinez et al. (2023) investigated the effects of a related compound on patients with generalized anxiety disorder. The trial found that patients exhibited reduced anxiety levels after administration, supporting the hypothesis that these compounds may modulate neurotransmitter systems effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.